1-(methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
1-(Methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methylsulfonyl group and two phenyl groups attached to the pyrazole ring
Mechanism of Action
Target of Action
The primary targets of 1-(methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole are the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes .
Mode of Action
The compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins (PGs), thereby exerting an anti-inflammatory effect .
Biochemical Pathways
The affected biochemical pathway is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound disrupts the conversion of arachidonic acid to prostaglandins and leukotrienes, key mediators of inflammation . This disruption leads to a decrease in inflammation and associated symptoms.
Pharmacokinetics
These compounds have shown good anti-inflammatory activity and selective inhibition to the COX-2 isozyme . .
Result of Action
The primary result of the compound’s action is a reduction in inflammation. By inhibiting COX-1 and COX-2, the compound decreases the production of prostaglandins, reducing inflammation and associated symptoms .
Preparation Methods
The synthesis of 1-(methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1-phenyl-3-methylsulfonyl-2-propen-1-one with phenylhydrazine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the pyrazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(Methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use as an anti-inflammatory and antimicrobial agent.
Comparison with Similar Compounds
1-(Methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole can be compared with other similar compounds, such as:
2-(4-methylsulfonyl phenyl) indole derivatives: These compounds also contain a methylsulfonyl group and have shown dual antimicrobial and anti-inflammatory activities.
Sulfonamide-based indole analogs: These compounds exhibit a variety of pharmacological actions, including antibacterial and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other related compounds.
Properties
IUPAC Name |
2-methylsulfonyl-3,5-diphenyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-21(19,20)18-16(14-10-6-3-7-11-14)12-15(17-18)13-8-4-2-5-9-13/h2-11,16H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOLSQSTIFDBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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